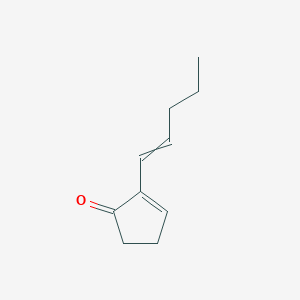
2-(Pent-1-en-1-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cis-Pentenyl)-2-cyclopenten-1-one, also known as jasmonic acid, is a naturally occurring compound found in higher plants. It plays a crucial role in plant growth regulation and stress responses. This compound is part of the jasmonate family, which includes its methyl ester and isoleucine conjugate derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves several steps. One common method is the conjugate reduction of α,β-unsaturated carbonyl compounds. This process can be efficiently carried out by complexation with aluminum tris(2,6-diphenylphenoxide) . The reaction conditions typically involve the use of dry solvents such as toluene and tetrahydrofuran, which are freshly distilled before use .
Industrial Production Methods: Industrial production of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one can be achieved through various methods, including the use of cyclopentaneacetic acid derivatives. For example, cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester can be used as a precursor . The production process involves gas chromatography-mass spectrometry for analysis and purification .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-cis-Pentenyl)-2-cyclopenten-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant physiology and its applications in various fields.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include aluminum tris(2,6-diphenylphenoxide) for reduction reactions . The conditions for these reactions often involve the use of dry solvents and controlled temperatures to ensure the desired isomeric ratios .
Major Products Formed: The major products formed from the reactions of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one include its methyl ester and isoleucine conjugate derivatives.
Aplicaciones Científicas De Investigación
2-(2-cis-Pentenyl)-2-cyclopenten-1-one has a wide range of scientific research applications In chemistry, it is used as a precursor for synthesizing various derivatives In biology, it is studied for its role in plant growth regulation and stress responsesIn industry, it is used in the production of fragrances and flavorings .
Mecanismo De Acción
The mechanism of action of 2-(2-cis-Pentenyl)-2-cyclopenten-1-one involves its role as a signaling molecule in plants. It interacts with specific receptors and transcription factors to regulate various physiological processes. The JAZ-MYC module plays a central role in the jasmonic acid signaling pathway, integrating regulatory transcription factors and related genes .
Comparación Con Compuestos Similares
2-(2-cis-Pentenyl)-2-cyclopenten-1-one is unique compared to other similar compounds due to its specific role in plant stress responses and growth regulation. Similar compounds include its methyl ester (methyl jasmonate) and isoleucine conjugate (jasmonoyl-isoleucine), which also belong to the jasmonate family . These compounds share similar signaling pathways but differ in their specific functions and applications .
Propiedades
Número CAS |
41031-88-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-pent-1-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h4,6-7H,2-3,5,8H2,1H3 |
Clave InChI |
MTFJBXKIZCTRSC-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


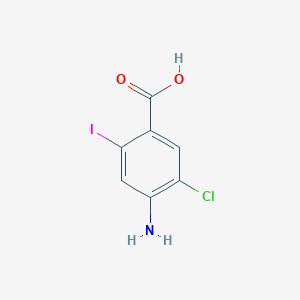
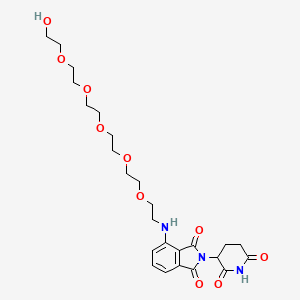
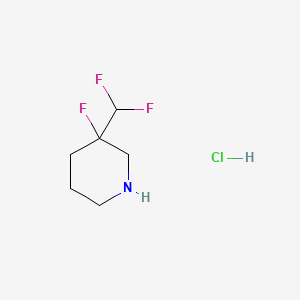
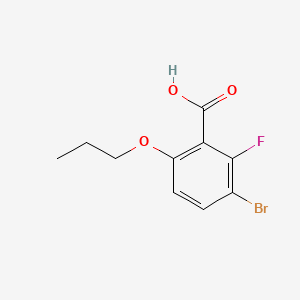
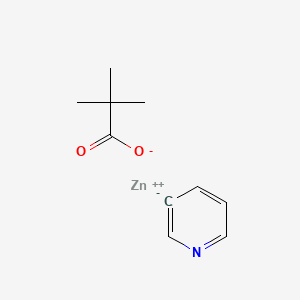

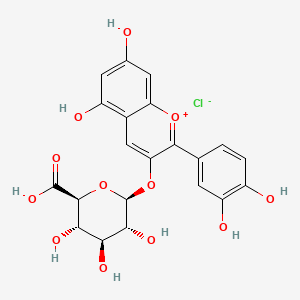
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
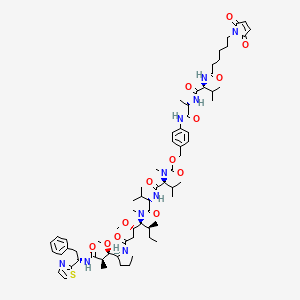
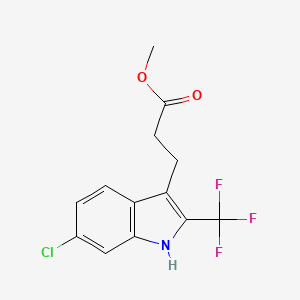
![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)

